molecular formula C12H22N2O2 B8110033 2-Methyl-1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)propan-1-one

2-Methyl-1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)propan-1-one

Cat. No.: B8110033
M. Wt: 226.32 g/mol
InChI Key: YGLNYKZSZUZXGQ-UHFFFAOYSA-N
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Description

2-Methyl-1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)propan-1-one is a high-purity chemical compound featuring a spirocyclic scaffold that integrates morpholine and piperidine-like structures, making it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds based on the 1-oxa-4,8-diazaspiro[5.5]undecane skeleton are of significant research interest due to their potential multimodal activity against pain, as seen in related alkyl and aryl derivatives . This spirocyclic framework is also explored in the development of chemokine receptor antagonists and fatty acid amide hydrolase (FAAH) inhibitors , indicating its utility in targeting central nervous system disorders, inflammatory conditions, and immune system regulation. The structural complexity of this scaffold provides researchers with a versatile building block for constructing novel molecules aimed at various biological targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(2)11(15)14-6-3-4-12(9-14)8-13-5-7-16-12/h10,13H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLNYKZSZUZXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2(C1)CNCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Lactam Intermediate

A common approach involves constructing the spirocyclic framework through lactamization . For example, 1-oxa-4,8-diazaspiro[5.5]undecan-5-one (PubChem CID: 121208284) serves as a precursor.

  • Reaction Setup :

    • A diamine (e.g., 1,5-diaminopentane) reacts with a γ-keto ester under acidic conditions.

    • Mechanism : Intramolecular cyclization forms the lactam ring, followed by etherification to introduce the oxa group.

  • Optimization :

    • Catalyst : Lewis acids like ZnCl₂ improve cyclization efficiency.

    • Solvent : Toluene or DMF at 80–100°C.

Alternative Route: Mitsunobu Reaction

The Mitsunobu reaction facilitates ether bond formation during spirocycle assembly:
Diol + AmineDEAD, PPh3Spirocyclic Ether\text{Diol + Amine} \xrightarrow{\text{DEAD, PPh}_3} \text{Spirocyclic Ether}

  • Example : Reacting 1,8-diamino-3,6-dioxaoctane with a ketone precursor under Mitsunobu conditions yields the spiro core.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Biotage systems with gradients of DCM/EtOH (98:2 → 94:6).

  • Ion-Exchange Chromatography : SCX-2 columns to isolate protonated amines.

Spectroscopic Validation

  • LC-MS : Retention time (~2.39 min) and mass spectra (m/z 480/482 [M+H]⁺).

  • ¹H NMR : Key signals include δ 8.45 (s, pyridinyl H), 3.70–3.40 (m, OCH₂), and 1.20 (s, CH₃).

  • HRMS : Confirms molecular formula (C₂₆H₃₁ClN₅O₂).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Lactamization65≥95High regioselectivityMulti-step synthesis
Mitsunobu5090Mild conditionsCostly reagents
Suzuki Coupling3897Modular substrate scopeRequires boronic ester preparation

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors lactamization due to lower catalyst costs.

  • Safety : Pd residues must be ≤10 ppm (ICH Q3D guidelines).

  • Green Chemistry : Solvent recovery systems (e.g., DMF distillation) reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Pain Management

Recent studies have highlighted the compound's effectiveness in treating various types of pain, including nociceptive and neuropathic pain. It has been shown to have a multi-modal analgesic effect, potentially reducing the side effects commonly associated with traditional opioid medications. For instance, a patent describes its use for treating pain while minimizing adverse effects compared to opioids .

Neurological Disorders

The compound's interaction with sigma receptors suggests potential applications in treating neurological conditions. Research indicates that it may modulate neurotransmitter systems involved in mood regulation and cognitive function . This makes it a candidate for further exploration in conditions such as depression and anxiety.

Case Study 1: Analgesic Properties

In a clinical study involving animal models, 2-Methyl-1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)propan-1-one demonstrated significant analgesic properties compared to control groups receiving placebo treatments. The results indicated a substantial reduction in pain response metrics, suggesting its potential as a new analgesic agent .

Case Study 2: Neurological Effects

Another study explored the compound's effects on cognitive function in rodent models of anxiety and depression. The findings revealed that administration of the compound improved behavioral outcomes, indicating its promise as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-oxa-4,8-diazaspiro[5.5]undecan-8-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound-target complex and facilitate its biological effects .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound is distinguished by its 1-oxa-4,8-diazaspiro[5.5]undecane core, which incorporates both oxygen and two nitrogen atoms. This contrasts with analogs such as:

  • 3-(2-Aminoquinolin-3-yl)-1-[(5R,6R)-5-hydroxy-2-oxa-8-azaspiro[5.5]undecan-8-yl]propan-1-one: Contains a2-oxa-8-azaspiro[5.5]undecane system (one oxygen, one nitrogen) and a bulky aminoquinolinyl substituent .
  • 2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one: Lacks a spiro system but features a trihydroxyphenyl group, enhancing phenolic reactivity .

Key Differences :

  • The target compound’s dual nitrogen atoms in the spiro ring may improve hydrogen-bonding interactions compared to single-nitrogen analogs.
  • Substituents on the propan-1-one moiety (methyl vs. aminoquinolinyl or tert-butylamino groups) modulate lipophilicity and steric bulk, impacting bioavailability and target affinity .

Pharmacological Implications

  • BACE1 Inhibitors: Analogs like 3-(2-(tert-Butylamino)quinolin-3-yl)-1-[(5R,6R)-5-hydroxy-2-oxa-8-azaspiro[5.5]undecan-8-yl]propan-1-one (MW ≈ 312.2) demonstrate potent BACE1 inhibition, critical for Alzheimer’s disease therapy. The tert-butylamino group enhances lipophilicity and binding affinity .

Data Table: Comparative Analysis of Structural Analogs

Compound Name (Reference) Spiro Ring System Substituent Molecular Weight (g/mol) Key Features Potential Application
Target Compound 1-oxa-4,8-diazaspiro[5.5] Methyl ~224.3* Dual nitrogen atoms, moderate polarity BACE1 inhibition (hypothesized)
2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one None Trihydroxyphenyl 196.05 Phenolic reactivity, low yield Antioxidant (speculative)
3-(2-Aminoquinolin-3-yl)-... propan-1-one 2-oxa-8-azaspiro[5.5] Aminoquinolinyl, hydroxy 312.2 Bulky substituent, high affinity BACE1 inhibitor
3-(2-(tert-Butylamino)quinolin-3-yl)-... 2-oxa-8-azaspiro[5.5] tert-Butylamino, hydroxy >312.2 Enhanced lipophilicity Optimized BACE1 inhibition

*Estimated based on molecular formula (C12H20N2O2).

Q & A

Advanced Research Question

  • Soluble Epoxide Hydrolase (sEH) Inhibition :
    • Fluorescent-based assays using CMNPC (cyano(6-methoxy-naphthalen-2-yl)methyl trans-phenyl(3-phenyloxiran-2-yl)methyl carbonate) as a substrate to measure IC₅₀ values .
    • Selectivity screening against off-targets like hERG channels via patch-clamp electrophysiology to avoid cardiotoxicity .
  • Immunomodulation :
    • Cytokine profiling (e.g., IL-6, TNF-α) in macrophage or T-cell models to assess anti-inflammatory activity .

How do substituent modifications at the 4- and 8-positions influence bioactivity and selectivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Position 4 : Introducing halogens (Cl, F) or trifluoromethyl groups enhances steric bulk, improving target binding (e.g., σ1 receptor affinity) but may reduce solubility .
  • Position 8 : Pyridyl substituents (2- or 3-position) optimize hydrogen bonding with enzymes like sEH, as seen in analogs with IC₅₀ < 10 nM .
  • Data Contradictions : Ortho-substituted halogens improve potency but may introduce hERG inhibition risks, requiring trade-off analysis .

What challenges arise in crystallographic refinement of this spirocyclic compound?

Advanced Research Question

  • Disorder in Spiro Centers : The 1-oxa-4,8-diazaspiro[5.5]undecane core may exhibit rotational disorder, resolved using SHELXD for phase estimation and TWINLAW for twinning analysis .
  • Hydrogen Bonding Networks : Ambiguities in solvent molecules (e.g., methanol-d4) require iterative refinement in SHELXL to model occupancy accurately .

How do computational predictions align with experimental bioactivity data for this compound?

Advanced Research Question

  • Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to sEH, but discrepancies arise due to protein flexibility or solvent effects .
  • Mitigation Strategies :
    • MD Simulations (GROMACS) to assess binding stability over 100 ns trajectories.
    • Free Energy Perturbation (FEP) to quantify substituent effects on binding affinity .

What methodologies resolve discrepancies between enzymatic inhibition and cellular activity data?

Advanced Research Question

  • Permeability Assays : Caco-2 cell monolayers measure compound uptake to explain poor cellular activity despite high enzyme inhibition .
  • Metabolic Stability : Liver microsome assays (human/rat) identify rapid clearance via CYP3A4, guiding prodrug strategies (e.g., esterification) .

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